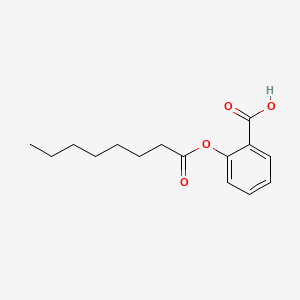
KF 4942
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KF 4942 is a benzimidazolinone derivative known for its potent hypotensive properties. It has been studied for its ability to lower blood pressure primarily through alpha-adrenergic blockade .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of KF 4942 involves the preparation of benzimidazolinone derivatives. The specific synthetic routes and reaction conditions for this compound are not widely documented in public literature. general methods for synthesizing benzimidazolinone derivatives typically involve the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in available sources. Generally, the production of such compounds on an industrial scale would involve optimizing the synthetic route for higher yields and purity, using large-scale reactors, and ensuring compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
KF 4942 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions may be possible, but specific conditions and reagents are not widely reported.
Substitution: this compound can undergo substitution reactions, particularly involving its benzimidazolinone core.
Common Reagents and Conditions
Common reagents for reactions involving benzimidazolinone derivatives include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzimidazolinone derivatives, while substitution reactions may introduce various functional groups into the benzimidazolinone core.
Aplicaciones Científicas De Investigación
KF 4942 has several scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of benzimidazolinone derivatives.
Biology: Investigated for its effects on biological systems, particularly its hypotensive properties.
Medicine: Explored as a potential therapeutic agent for managing hypertension due to its alpha-adrenergic blocking activity.
Mecanismo De Acción
KF 4942 exerts its hypotensive effects primarily through alpha-adrenergic blockade . This mechanism involves the inhibition of alpha-adrenergic receptors, which leads to vasodilation and a subsequent decrease in blood pressure. The exact molecular targets and pathways involved in this process are not extensively detailed in the literature.
Comparación Con Compuestos Similares
KF 4942 can be compared with other benzimidazolinone derivatives and alpha-adrenergic blockers. Similar compounds include:
Prazosin: Another alpha-adrenergic blocker used to treat hypertension.
Doxazosin: A medication with similar alpha-adrenergic blocking properties.
Terazosin: Another compound in the same class used for managing blood pressure.
This compound is unique due to its specific chemical structure and the particular pathways it affects, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
74179-08-1 |
|---|---|
Fórmula molecular |
C24H31N3O5 |
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
3-[1-[1-hydroxy-1-(3,4,5-trimethoxyphenyl)propan-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C24H31N3O5/c1-15(22(28)16-13-20(30-2)23(32-4)21(14-16)31-3)26-11-9-17(10-12-26)27-19-8-6-5-7-18(19)25-24(27)29/h5-8,13-15,17,22,28H,9-12H2,1-4H3,(H,25,29) |
Clave InChI |
YFUCUIJREZMSCX-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC(=C(C(=C1)OC)OC)OC)O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O |
SMILES canónico |
CC(C(C1=CC(=C(C(=C1)OC)OC)OC)O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O |
Sinónimos |
KF 4942 KF-4942 threo-1-(2-hydroxy-2-(3,4,5-trimethoxyphenyl)-1-methylethyl)-4-(1,3-dihydro-2H-benzimidazol-2-one-1-yl)piperidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-ethoxyphenyl)-N-[3-(1-imidazolyl)propyl]-4-quinolinecarboxamide](/img/structure/B1226915.png)

![N-[3-(1-imidazolyl)propyl]-2-phenyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1226919.png)
![N-(2,3-dihydro-1H-inden-5-yl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1226923.png)
![3-[(7R,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid](/img/structure/B1226925.png)




![7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1226933.png)

